molecular formula C18H16N4O5S B2439000 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 903281-50-5

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No. B2439000
CAS RN: 903281-50-5
M. Wt: 400.41
InChI Key: JWUKYRVZJLFUQM-UHFFFAOYSA-N
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Description

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, also known as EPB, is a sulfonamide compound that has been widely used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Chemical Synthesis

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is involved in chemical synthesis processes. For instance, in the preparation of secondary amines from primary amines, compounds like 2-nitrobenzenesulfonamides are used as intermediates in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

Antimicrobial and Cytotoxicity Studies

This compound has been studied for its potential antimicrobial properties. Research involving derivatives of 4-nitrobenzenesulfonamides, a similar class, showed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, indicating potential applications in antimicrobial therapies (Abbasi et al., 2020).

Electroanalytical Chemistry

In the field of electroanalytical chemistry, compounds like 2-nitrobenzenesulfonamides are used to study the cathodic cleavage of nitrobenzenesulfonyl groups from aliphatic amines, providing insights into reaction mechanisms and potential applications in electrochemical processes (Zanoni & Stradiotto, 1991).

Pharmacological Research

This compound might be relevant in pharmacological research, particularly in the synthesis and characterization of compounds for potential therapeutic applications. Studies have been conducted on similar sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential (Rahman et al., 2014).

Solid-State Supramolecular Chemistry

In the realm of solid-state supramolecular chemistry, compounds with nitrobenzenesulfonamide structures are utilized for their ability to form hydrogen bonds and other noncovalent interactions. This has implications for the design and synthesis of new materials with specific properties (Bera et al., 2021).

Drug Development

Though excluding specific drug use and dosage information, it's worth noting that compounds like phenyl benzenesulfonamides, which are structurally similar, have been explored for their potential as novel and selective antagonists in drug development, particularly in the context of neurotransmitter receptors (Bromidge et al., 2001).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-2-27-18-10-9-17(19-20-18)13-5-3-6-14(11-13)21-28(25,26)16-8-4-7-15(12-16)22(23)24/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUKYRVZJLFUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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